molecular formula C20H27N7O B14152912 n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide CAS No. 54807-21-5

n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide

Katalognummer: B14152912
CAS-Nummer: 54807-21-5
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: ZKOUOULSHHQRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide is a complex organic compound that features a triazine ring substituted with piperidine groups and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and piperidine under basic conditions.

    Introduction of the Benzohydrazide Moiety: The benzohydrazide group is introduced via a nucleophilic substitution reaction where the triazine core reacts with benzohydrazide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide involves its interaction with specific molecular targets. The triazine ring and piperidine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzamide
  • n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzoic acid

Uniqueness

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

54807-21-5

Molekularformel

C20H27N7O

Molekulargewicht

381.5 g/mol

IUPAC-Name

N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide

InChI

InChI=1S/C20H27N7O/c28-17(16-10-4-1-5-11-16)24-25-18-21-19(26-12-6-2-7-13-26)23-20(22-18)27-14-8-3-9-15-27/h1,4-5,10-11H,2-3,6-9,12-15H2,(H,24,28)(H,21,22,23,25)

InChI-Schlüssel

ZKOUOULSHHQRIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NNC(=O)C3=CC=CC=C3)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.